Fmoc-His-OMe
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-21(26)20(10-14-11-23-13-24-14)25-22(27)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,23,24)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNUBXPJQOMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification at the Imidazole Nitrogen N π or N τ :this is the Most Common Approach, Leveraging the Nucleophilicity of the Ring Nitrogens.researchgate.netresearchgate.net
Michael Addition: The imidazole (B134444) ring can act as a nucleophile in Michael additions. For instance, histidine residues react with α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (HNE), a product of lipid peroxidation. nih.gov
Thioacetal Activation: A visible-light-driven activation of thioacetals can generate an electrophilic thionium (B1214772) intermediate that efficiently reacts with the imidazole N3 position under biocompatible conditions. nih.govresearchgate.netrsc.orgrsc.org
Other Nucleophilic Conjugations: Strategies involving epoxide ring-opening and acrolein Michael addition have also been reported for modifying the N-3 position. researchgate.netresearchgate.net
Modification at the Imidazole Carbon C 2 or C 4/5 :targeting the Carbon Atoms of the Imidazole Ring is Chemically More Challenging but Offers Products Where the Nucleophilic Nitrogen Atoms Remain Unmodified.oregonstate.edunih.gov
Radical-Mediated C-H Alkylation: A significant advancement is the development of a visible-light-promoted, radical-mediated C-H alkylation at the C-2 position of histidine. oregonstate.edunih.gov This Minisci-type reaction uses 4-alkyl-1,4-dihydropyridine (DHP) reagents and is highly chemoselective for histidine, even in complex peptides. researchgate.netoregonstate.edunih.gov This method is distinct from N-substitution reactions as it preserves the unsubstituted nitrogen atoms of the imidazole (B134444) ring. nih.gov
Metal Directed Labeling:the Ability of the Histidine Side Chain to Coordinate with Metal Ions Can Be Exploited for Targeted Modification. This Can Involve Metal Directed Covalent Labeling of a Site Proximal to the Histidine Residue.nih.gov
Table 3: Summary of Post-Synthetic Modification Strategies for Histidine
| Strategy | Target Position | Reagent/Method | Key Features | Reference |
|---|---|---|---|---|
| Thiophosphorylation | Imidazole (B134444) N | Thiophosphorodichloridates (e.g., TPAC) | Bioinspired, highly selective, compatible with click chemistry. | nih.govresearchgate.net |
| Thioacetal Activation | Imidazole N3 | Thioacetals + Visible Light | Biocompatible conditions, forms an electrophilic thionium (B1214772) intermediate. | nih.govrsc.org |
| Michael Addition | Imidazole N | α,β-Unsaturated Aldehydes (e.g., HNE) | Reacts with lipid peroxidation products. | nih.gov |
| C-H Alkylation | Imidazole C2 | Dihydropyridines (DHPs) + Visible Light | Radical-mediated, chemoselective, preserves imidazole nitrogens. | oregonstate.edunih.gov |
| Metal-Directed Labeling | Proximal to His | Metal Complexes | Utilizes the metal-coordinating properties of the imidazole ring. | nih.gov |
Reactivity and Mechanistic Studies of Fmoc Histidine Derivatives in Peptide Elongation
Fmoc Group Deprotection Mechanisms and Kinetics
The removal of the Fmoc group is a critical step in the iterative process of peptide chain elongation. This process is typically achieved through treatment with a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net
Base-Mediated β-Elimination Pathways (E1cB)
The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism, specifically an E1cB (Elimination, Unimolecular, conjugate Base) pathway. total-synthesis.comspringernature.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base. researchgate.netspringernature.com This deprotonation is facilitated by the electron-withdrawing nature of the fluorene (B118485) system, which stabilizes the resulting carbanion. total-synthesis.com
The kinetics of this deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the specific amino acid residue. nih.gov For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH has been shown to require a longer time for efficient removal compared to Fmoc-L-Leucine-OH. nih.gov
Research on Adduct Formation with Dibenzofulvene (DBF)
The formation of a stable adduct between the highly reactive dibenzofulvene (DBF) intermediate and the deprotecting amine is a crucial aspect of the Fmoc removal process. nih.govresearchgate.net This trapping mechanism prevents DBF from participating in undesirable side reactions, such as alkylation of the newly liberated N-terminal amine of the peptide chain. total-synthesis.com Secondary amines, like piperidine, are particularly effective at trapping DBF. nih.govtotal-synthesis.com The formation of these adducts can be monitored spectrophotometrically, which provides a method for tracking the progress of the deprotection reaction. researchgate.net
Investigation of Alternative Deprotection Reagents and Conditions
While a 20% solution of piperidine in DMF is the most common reagent for Fmoc deprotection, concerns over its toxicity and regulatory status have prompted research into alternatives. nih.goviris-biotech.de Several other reagents and conditions have been investigated to achieve efficient Fmoc removal while minimizing side reactions.
Alternative Amines:
4-Methylpiperidine (4MP): This secondary amine has been shown to be as efficient as piperidine for Fmoc deprotection. nih.goviris-biotech.de
Piperazine (B1678402) (PZ): Used at a lower concentration due to solubility limitations, piperazine is another effective alternative. nih.gov
Dipropylamine (DPA): Reported to reduce aspartimide formation, a common side reaction, particularly at elevated temperatures. nih.gov
Morpholine: Can be used in higher concentrations and has been shown to minimize diketopiperazine formation. researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can be used for Fmoc deprotection, sometimes in combination with piperazine. iris-biotech.denih.gov
Tris(2-aminoethyl)amine: A primary amine that can also be used for Fmoc removal. researchgate.net
Alternative Solvents and Conditions:
N-Methylpyrrolidone (NMP): Can be used as an alternative to DMF. nih.govresearchgate.net
Microwave-assisted synthesis: Microwave energy can accelerate both deprotection and coupling steps, though it may increase the risk of side reactions like racemization if not carefully controlled. nih.gov
Greener solvents: Efforts are being made to replace DMF with more environmentally friendly solvents, such as ethyl acetate, though this may impact deprotection kinetics. acsgcipr.org
The choice of an alternative reagent often involves a trade-off between deprotection efficiency, the potential for side reactions, cost, and safety considerations. nih.gov
| Reagent | Typical Concentration | Solvent | Key Findings/Advantages |
| Piperidine | 20% (v/v) | DMF | Standard, efficient deprotection. iris-biotech.de |
| 4-Methylpiperidine | 20% (v/v) | DMF | Comparable efficiency to piperidine. nih.goviris-biotech.de |
| Piperazine | 10% (w/v) | DMF/Ethanol | Good alternative, though used at lower concentration. nih.gov |
| DBU | Varies | DMF | Non-nucleophilic base, can be used in sensitive sequences. iris-biotech.de |
| Dipropylamine | 25% (v/v) | DMF | Reduces aspartimide formation at high temperatures. nih.gov |
| Morpholine | 50-60% (v/v) | DMF | Minimizes diketopiperazine formation. researchgate.net |
Stereochemical Integrity: Epimerization at the α-Carbon of Histidine
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. amazonaws.com Histidine is particularly susceptible to racemization (epimerization at the α-carbon) during the coupling step of solid-phase peptide synthesis. amazonaws.commdpi.compeptide.com
Mechanistic Basis of Imidazole-Mediated Racemization
The high propensity of histidine towards epimerization is an intramolecular side reaction attributed to the basicity of its imidazole (B134444) side chain. amazonaws.commdpi.com The lone pair of electrons on the Nπ nitrogen of the imidazole ring is in close proximity to the acidic proton on the α-carbon. amazonaws.comcem.com
When the carboxylic acid of the Fmoc-histidine derivative is activated for coupling (e.g., as an active ester or acid halide), the acidity of the α-proton is increased. amazonaws.commdpi.com The nearby imidazole nitrogen can then act as an internal base, abstracting the α-proton to form an achiral enolate intermediate. amazonaws.comcem.com Subsequent reprotonation of this planar intermediate can occur from either face, leading to a mixture of L- and D-isomers, thus compromising the stereochemical purity of the final peptide. amazonaws.comcem.com The likelihood of this epimerization increases when the reaction site is sterically hindered or aggregated, leading to prolonged activation times for the histidine residue. amazonaws.comcem.com
Experimental and Computational Studies on Racemization Pathways
To mitigate the risk of histidine racemization, various strategies have been developed and studied, primarily focusing on the protection of the imidazole side chain.
Side-Chain Protecting Groups:
Trityl (Trt): While the bulky trityl group helps to prevent N-acylation on the imidazole ring, it offers only minor suppression of epimerization. amazonaws.com
tert-Butoxycarbonyl (Boc): The use of Fmoc-His(Boc)-OH has been shown to significantly reduce epimerization, even at elevated temperatures. amazonaws.com The electron-withdrawing nature of the urethane (B1682113) group in the Boc protector is thought to decrease the basicity of the imidazole π-electrons. amazonaws.com
π-Benzyloxymethyl (π-Mbom): This protecting group also effectively suppresses epimerization by blocking the Nπ position of the imidazole ring. amazonaws.com
3-t-Butyloxymethyl (3-Bum): Fmoc-His(3-Bum)-OH has been synthesized and evaluated for its ability to minimize racemization during coupling reactions. nih.gov
Experimental studies have compared the extent of epimerization with different protecting groups under various coupling conditions. For example, in the synthesis of Liraglutide, coupling Fmoc-His(Trt)-OH at 50°C resulted in 6.8% of the D-isomer, whereas under the same conditions, Fmoc-His(Boc)-OH reduced epimerization to only 0.18%. amazonaws.com
| Protecting Group | Coupling Temperature (°C) | D-His Isomer (%) |
| Trt | 50 | 6.8 |
| Boc | 50 | 0.18 |
| Trt | 90 | >16 |
| Boc | 90 | 0.81 |
Data from the synthesis of Liraglutide. amazonaws.com
Computational studies, often employing density functional theory (DFT), can provide valuable insights into the mechanisms and energetics of racemization pathways. nih.gov These studies can help to rationalize the observed experimental outcomes and guide the design of new protecting groups and coupling strategies to further minimize epimerization. Design of Experiments (DOE) has also been utilized as a statistical tool to screen critical process parameters that affect histidine racemization and to find optimal conditions that balance competing side reactions. figshare.comacs.org
Strategies for Minimizing Racemization During Activation and Coupling
Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. researchgate.netnih.govcem.com The racemization mechanism involves the abstraction of the α-hydrogen from the α-carbon of the activated amino acid. bachem.com The lone pair of electrons on the imidazole Nπ of histidine can act as an intramolecular base, deprotonating the alpha-carbon when the amino acid is activated, which leads to the formation of an achiral intermediate and subsequent loss of stereochemical integrity. cem.comnih.gov The extent of racemization for Fmoc-protected amino acids generally follows the order: Fmoc-L-Ser(tBu)-OH < Fmoc-L-Cys(Trt)-OH < Fmoc-L-His(Trt)-OH. nih.gov The risk of epimerization increases if the reaction site is aggregated, causing the activated histidine to persist for longer durations. cem.com
Several strategies have been developed to mitigate racemization during the activation and coupling of Fmoc-histidine derivatives. These can be broadly categorized into the selection of appropriate coupling reagents and additives, protection of the imidazole side chain, and optimization of reaction conditions.
Coupling Reagents and Additives:
The choice of coupling reagent and the use of additives are critical in suppressing racemization.
Carbodiimides and Additives: While carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators, their use can lead to significant racemization. nih.govpeptide.com The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a standard practice to suppress this side reaction. peptide.compeptide.com These additives react with the initially formed O-acylisourea intermediate to generate active esters that are less prone to racemization. peptide.com Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has also been shown to be a remarkable additive for inhibiting racemization, with performance superior to HOBt and comparable to HOAt. researchgate.net The combination of DIC and Oxyma is particularly effective for minimizing racemization with Fmoc-Cys(Trt)-OH, a similarly racemization-prone residue. nih.govbachem.com
Phosphonium (B103445) and Aminium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU generally provide high coupling rates with minimal side reactions. bachem.compeptide.com However, their use requires a base, which can itself promote racemization. bachem.com DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is noted for its remarkable resistance to racemization and is considered a reagent of choice for coupling racemization-prone derivatives like Fmoc-His(Trt)-OH. bachem.com
Imidazole Side-Chain Protection:
Protecting the imidazole ring of histidine is a highly effective strategy to prevent racemization. The unprotected N-pi nitrogen of the imidazole ring can catalyze the epimerization of the activated amino acid. peptide.com
By blocking this nitrogen, the intramolecular base catalysis mechanism is prevented. Protecting groups such as methoxybenzyl, trityl (Trt), and 4-methoxybenzyloxymethyl (MBom) have been successfully employed. researchgate.netpeptide.com Specifically, protecting the pi (π) imidazole nitrogen greatly reduces racemization. peptide.com For instance, the Nπ-MBom group was shown to prevent racemization during the incorporation of the His residue in Fmoc-based synthesis. researchgate.net Similarly, using an N(π)-phenacyl protecting group was shown to prevent the extensive racemization observed with the corresponding N(τ)-phenacyl derivative when activated with DCC. rsc.org
Optimization of Reaction Conditions:
Controlling the reaction parameters can also limit the extent of racemization.
Pre-activation Time: Intensive or prolonged pre-activation of Fmoc-His(Trt)-OH prior to its addition to the growing peptide chain can stimulate racemization. scite.aifigshare.com Minimizing the time the amino acid exists in its activated state is a key strategy. scite.ai
Temperature: In microwave-assisted solid-phase peptide synthesis (SPPS), lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine. nih.gov
| Strategy | Method | Key Findings | References |
| Coupling Reagents/Additives | Use of additives with carbodiimides | Adding HOBt, HOAt, or Oxyma suppresses racemization by forming less reactive active esters. | peptide.com, researchgate.net |
| Use of specific coupling reagents | DEPBT shows remarkable resistance to racemization. | bachem.com | |
| Side-Chain Protection | Protection of the imidazole nitrogen | Protecting the Nπ-position with groups like Methoxybenzyl, MBom, or Phenacyl prevents intramolecular base catalysis. | peptide.com, researchgate.net, rsc.org |
| Reaction Conditions | Control of pre-activation | Minimizing pre-activation time reduces the opportunity for the activated ester to racemize. | scite.ai, figshare.com |
| Temperature control | Lowering coupling temperature (e.g., to 50°C in microwave SPPS) limits epimerization. | nih.gov |
Side Reactions Involving the Histidine Imidazole Moiety
The imidazole side chain of histidine is a reactive moiety that can participate in several undesirable side reactions during peptide synthesis beyond racemization.
N-Acylation Reactions
If the imidazole ring of histidine is left unprotected, it can react with activated carboxyl groups during the coupling step. peptide.com This results in the acylation of one of the imidazole nitrogens, forming an acylimidazole intermediate. While this is a potential side reaction, it is often not a major problem in peptide synthesis. The resulting acylimidazoles are themselves reactive species, and the acyl group is typically transferred to the desired amino group or is removed during the subsequent coupling step. peptide.com However, to completely avoid this complication and ensure a clean synthesis, protection of the histidine side chain is the preferred strategy. peptide.com
Oxidative Transformations (e.g., 2-Oxohistidine (B12328305) Formation)
The histidine residue is a primary target for oxidation by reactive oxygen species (ROS), a process that can be catalyzed by metal ions. nih.gov The major and most stable product of histidine oxidation is 2-oxohistidine. nih.gov This transformation represents a form of oxidative damage that can occur during synthesis, cleavage, or subsequent handling of the peptide if proper precautions are not taken. The imidazole ring's susceptibility to metal-catalyzed oxidation makes it particularly vulnerable. nih.gov
While often an undesirable side reaction, the controlled oxidation of histidine to 2-oxohistidine can be performed intentionally for research purposes. An efficient method has been developed using a Cu(II)/ascorbate/O₂ system under optimized pH and reagent ratios to generate 2-oxohistidine-containing peptides for further study. nih.gov
Intermolecular and Intramolecular Side Reactions during Peptide Synthesis
Beyond N-acylation and racemization, the histidine residue can be involved in other side reactions.
Nim-Amidino-Histidine Formation: During peptide synthesis using carbodiimide methods (e.g., DCC), the formation of Nim-amidino-histidine derivatives has been observed as a secondary product. This involves the reaction of the imidazole ring with the carbodiimide reagent itself. researchgate.net
Succinimide (B58015) Formation in Asp-His Sequences: In sequences containing an aspartic acid residue followed by histidine (Asp-His), the formation of a succinimide intermediate can occur. This side reaction was observed during the acetylation step in the solid-phase synthesis of an Asp-His containing peptide, highlighting a specific sequence-dependent complication. nih.gov
Intramolecular Catalysis of Epimerization: As discussed previously (Section 4.2.3), the most significant intramolecular side reaction involving the histidine imidazole ring is its catalysis of α-carbon epimerization during the activation step. cem.com
Hydrolysis of the Methyl Ester (OMe) in Fmoc-His-OMe
The C-terminal methyl ester of this compound serves as a protecting group for the carboxylic acid. Its removal is a necessary step to either activate the carboxyl group for further peptide elongation in solution-phase synthesis or to yield the free C-terminal acid in the final peptide. The primary challenge lies in the lability of the Nα-Fmoc group to the basic conditions typically used for ester saponification. nih.govnih.gov
Orthogonal Cleavage Conditions for C-Terminal Esters
Orthogonal cleavage conditions are required to selectively hydrolyze the methyl ester without removing the base-sensitive Fmoc group or other acid-labile side-chain protecting groups. nih.gov Standard saponification with aqueous alkali (e.g., sodium hydroxide) often leads to the cleavage of the Fmoc group. chemicalforums.comthieme-connect.de Therefore, milder and more selective methods have been developed.
Hydrolysis with Lithium Hydroxide (B78521) (LiOH): The use of LiOH at low temperatures (0°C) can achieve the hydrolysis of methyl esters while preserving the Nα-Fmoc group. thieme-connect.de
Calcium(II) Iodide as a Protective Agent: A method has been developed that utilizes calcium(II) iodide (CaI₂) as a protective agent for the Fmoc group during ester hydrolysis. nih.govnih.gov The presence of the calcium salt mitigates the cleavage of the Fmoc group under the basic conditions required for saponification. This approach allows for the efficient and selective deprotection of the methyl ester. nih.gov
Enzymatic Hydrolysis: In some specific cases, enzymes like thermitase can be used for the regioselective saponification of C-terminal alkyl esters of N-protected peptides, offering a mild and orthogonal approach.
Other Reagents: The use of lithium iodide (LiI) in a high-boiling-point solvent like pyridine (B92270) can cleave methyl esters via an SN2 mechanism to form methyl iodide, though this method can be harsh and result in low yields. chemicalforums.com
| Reagent/Method | Conditions | Compatibility with Fmoc | Key Features | References |
| Sodium Hydroxide (NaOH) | Aqueous alkali, often with organic co-solvents (e.g., MeOH, Dioxane) | Low; often cleaves the Fmoc group. | Standard saponification; harsh conditions can cause side reactions like racemization. | chemicalforums.com, thieme-connect.de |
| Lithium Hydroxide (LiOH) | 2 eq. LiOH (0.2 M in THF) at 0°C | Good | Milder conditions allow for preservation of the Fmoc group. | thieme-connect.de |
| NaOH with Calcium Chloride | 1.2 eq. NaOH, 0.8 mmol CaCl₂, in iPrOH/H₂O (7:3) | Good | Calcium salt acts as a protective agent for the Fmoc group. | thieme-connect.de |
| Calcium(II) Iodide (CaI₂) | Used as a protective agent with a base (e.g., LiOH) | Excellent | Systematically explored method for orthogonal hydrolysis; uses greener chemicals. | nih.gov, nih.gov |
| Lithium Iodide (LiI) | Pyridine or other high-boiling-point solvent | Good | Cleaves ester via SN2 mechanism; can have unpleasant workup and low yields. | chemicalforums.com |
Role of Additives and Catalysts in Ester Hydrolysis
The hydrolysis of the methyl ester of N-α-Fmoc-protected histidine (this compound) and its derivatives is a critical step in solution-phase peptide synthesis and for the preparation of C-terminally modified amino acids. Standard saponification conditions involving strong bases can lead to the premature cleavage of the base-labile Fmoc protecting group, necessitating the development of milder and more selective hydrolysis methods. Research has focused on the use of various additives and catalysts to facilitate ester hydrolysis while preserving the integrity of the Fmoc group and maintaining the stereochemistry of the amino acid.
The primary challenge in the hydrolysis of Fmoc-amino acid esters is the competing deprotection of the Fmoc group under basic conditions. nih.govnih.gov To circumvent this, methodologies have been developed that employ additives to modulate the reaction conditions. One effective strategy involves the use of calcium(II) iodide (CaI₂) as an additive in conjunction with a base like sodium hydroxide (NaOH) in a solvent system such as acetone/water. nih.govmdpi.com This approach has been shown to provide high yields of the desired carboxylic acid without significant Fmoc cleavage. nih.gov
The proposed mechanism suggests that the calcium salt acts as a hydroxide trap, precipitating as calcium hydroxide (Ca(OH)₂). mdpi.com This reduces the concentration of free hydroxide ions in the solution, thereby minimizing the base-catalyzed decomposition of the Fmoc group via β-elimination. nih.govmdpi.com The slightly soluble Ca(OH)₂ is still capable of effecting the saponification of the methyl ester. mdpi.com
Studies have systematically investigated the impact of different bases and salt additives on the efficiency of hydrolysis. For instance, a comparison of inorganic hydroxides such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) showed similar patterns of hydrolysis and Fmoc deprotection. nih.gov However, NaOH was often selected for further optimization due to its low cost and effectiveness. mdpi.com
The choice of cation in the salt additive also plays a crucial role. While various chloride salts have been tested, calcium was identified as a superior protective agent for the Fmoc group during basic ester hydrolysis compared to other cations like barium. mdpi.com The effectiveness of the cation is linked to the solubility and reactivity of the corresponding metal hydroxide formed in situ. mdpi.com
The optimized conditions using CaI₂ and NaOH have proven to be compatible with a wide range of Fmoc-amino acid methyl esters, including those with acid-labile side-chain protecting groups like Trityl (Trt) on histidine (Fmoc-His(Trt)-OMe) and Boc on lysine (B10760008). nih.gov This orthogonality is a significant advantage in the synthesis of complex peptides and modified amino acids. nih.govnih.gov
Below are tables summarizing the findings from studies on the hydrolysis of various Fmoc-amino acid methyl esters, highlighting the role of different additives and reaction conditions.
Table 1: Effect of Various Salt Chlorides on the Saponification of Fmoc-Gly-OMe Reaction Conditions: 1.5 eq. of NaOH, Acetone/Water (2.3:1), Room Temperature, 4 hours.
| Cation Chloride Additive | Hydrolysis Yield (%) | Fmoc Deprotection (%) |
| Barium | 88.2 | 23.4 |
| Calcium | 84.5 | 11.2 |
| Lithium | 82.1 | 14.5 |
| Magnesium | 79.8 | 18.9 |
| Potassium | 85.3 | 16.7 |
| Sodium | 86.1 | 15.3 |
This table is based on data presented in the study by Binette et al. (2022). nih.govmdpi.com
Table 2: Hydrolysis Yields of Various Fmoc-Amino Acid Methyl Esters with CaI₂ Reaction Conditions: Optimized conditions using NaOH and CaI₂.
| Fmoc-Amino Acid-OMe | Side-Chain Protecting Group | Hydrolysis Yield (%) |
| Fmoc-Ala-OMe | - | 85.1 |
| Fmoc-Arg-OMe | Pbf | 82.3 |
| This compound | Trt | 84.4 |
| Fmoc-Leu-OMe | - | 86.5 |
| Fmoc-Lys-OMe | Boc | 79.9 |
| Fmoc-Met-OMe | - | 80.6 |
| Fmoc-Phe-OMe | - | 84.3 |
| Fmoc-Pro-OMe | - | 87.4 |
| Fmoc-Ser-OMe | tBu | 81.4 |
| Fmoc-Trp-OMe | Boc | 83.7 |
This table is compiled from data in the study by Binette et al. (2022), demonstrating the broad applicability of the method. nih.gov
In addition to inorganic additives, the imidazole ring of histidine itself can act as a catalyst in ester hydrolysis, particularly in peptide contexts. researchgate.net The imidazole group can function as a nucleophile or a general base to facilitate the cleavage of the ester bond. researchgate.net However, in the context of preparing the monomeric Fmoc-His-OH from its methyl ester, external additives and carefully controlled conditions are paramount to ensure high yields and purity. bris.ac.uk
The development of these catalyzed hydrolysis methods represents a significant advancement, offering greener and more efficient alternatives to traditional techniques that may use toxic reagents like organotin compounds. nih.govnih.gov
Integration of Fmoc Histidine Derivatives in Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) Applications
SPPS, pioneered by Merrifield, is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. nbinno.compeptidemachines.com The Fmoc/tBu strategy is the most prevalent method used today, prized for its mild deprotection conditions. nbinno.com Within this framework, the integration of Fmoc-histidine derivatives is routine but requires specialized protocols to ensure high yield and purity.
Coupling Reagent Selection and Optimization for Histidine Incorporation
The choice of coupling reagent is paramount to efficiently forming the peptide bond while minimizing side reactions, particularly racemization, which is a significant issue for histidine. acs.orgpeptide.com The basicity of the imidazole (B134444) nitrogen can catalyze the epimerization of the α-carbon during the activation step. nih.govdntb.gov.ua
Commonly used coupling reagents include phosphonium (B103445) salts (e.g., PyBOP®, HBTU) and aminium/uronium salts (e.g., HBTU, TBTU, HCTU, HATU). chempep.combachem.com While highly efficient, these reagents, when used with bases like N,N-diisopropylethylamine (DIPEA), can increase the risk of histidine racemization. nih.gov Studies have shown that the extent of racemization increases with pre-activation time when using reagents like HCTU. nih.gov For instance, with Fmoc-His(Trt)-OH, racemization can increase from 1% with no preactivation to 7.8% after 5 minutes of preactivation. nih.gov
To mitigate this, several strategies are employed:
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, Oxyma Pure), can suppress racemization. peptide.combachem.com The combination of DIC/Oxyma has been shown to perform very well. nih.gov
Alternative Bases: Using a weaker or more sterically hindered base, such as 2,4,6-collidine, in place of DIPEA has been recommended to reduce racemization. chempep.com
Optimized Reagents: Certain reagents are specifically recommended for racemization-prone residues. (3-diethylamino-3-oxido-1-phenyl-2-propen-1-yl) diethyl phosphate (B84403) (DEPBT), for example, mediates amide bond formation with remarkable resistance to racemization and is considered a reagent of choice for coupling Fmoc-His(Trt)-OH. bachem.com
Side-Chain Protection: The choice of protecting group on the imidazole ring also influences racemization. The methoxybenzyl (MBom) group has been shown to reduce epimerization significantly compared to the commonly used trityl (Trt) group, especially under microwave heating conditions. nih.gov
The following table summarizes the performance of different coupling conditions regarding histidine racemization.
| Coupling Condition | Pre-activation Time | Racemization Level | Source(s) |
| Fmoc-His(Trt)-OH with HCTU/DIPEA | None | 1.0% | nih.gov |
| Fmoc-His(Trt)-OH with HCTU/DIPEA | 5 min | 7.8% | nih.gov |
| Fmoc-His(MBom)-OH with HCTU/DIPEA | 5 min | 0.3% | nih.gov |
| Fmoc-His(Trt)-OH with HCTU/DIPEA (Microwave at 80°C) | - | 16.6% | nih.gov |
| Fmoc-His(MBom)-OH with HCTU/DIPEA (Microwave at 80°C) | - | 0.8% | nih.gov |
Resin and Linker Considerations for C-Terminal Fmoc-His-OMe Attachment
When the C-terminal residue of a peptide is histidine, the method of attachment to the solid support is critical. sigmaaldrich.com The choice of resin and linker can significantly impact the success of the synthesis, influencing both yield and the chiral integrity of the final product. nih.gov
For the synthesis of peptide acids, benzyl (B1604629) alcohol-type linkers, such as the Wang linker, are commonly used. sigmaaldrich.comcd-bioparticles.com However, esterification of Fmoc-histidine to these resins can be problematic, as the conditions required often lead to a high degree of racemization. sigmaaldrich.com
To circumvent this issue, trityl-based resins are strongly recommended for peptides with C-terminal histidine. sigmaaldrich.combiosynth.com These include:
2-Chlorotrityl chloride (2-CTC) resin: This is a highly acid-sensitive resin that allows for the attachment of the first amino acid without the need for carboxyl group activation, thereby avoiding racemization. sigmaaldrich.combiosynth.com The loading is typically performed in dichloromethane (B109758) (DCM) with a base like DIPEA. peptideweb.comnih.gov
NovaSyn® TGT resin: Another trityl-type resin that offers racemization-free loading for sensitive amino acids like histidine. sigmaaldrich.com
The steric bulk of the trityl linker also provides an additional advantage by minimizing diketopiperazine formation, a common side reaction that occurs at the dipeptide stage, especially with proline or glycine, leading to cleavage of the peptide chain from the resin. peptide.comsigmaaldrich.combiosynth.com
The table below outlines recommended resin and linker choices for C-terminal histidine.
| Linker/Resin Type | Key Advantage(s) | Recommended For | Source(s) |
| 2-Chlorotrityl chloride (2-CTC) | Racemization-free loading; Prevents diketopiperazine formation. | C-terminal His, Cys, Pro. sigmaaldrich.combiosynth.com | sigmaaldrich.combiosynth.com |
| Wang (p-alkoxybenzyl alcohol) | Standard for peptide acids. | General use, but problematic for C-terminal His. | sigmaaldrich.comcd-bioparticles.com |
| NovaSyn® TGT | Racemization-free loading; Acid-sensitive. | Synthesis of protected peptide acids with C-terminal His. | sigmaaldrich.com |
Addressing Synthetic Challenges in Histidine-Containing "Difficult Sequences"
"Difficult sequences" are peptide chains that are challenging to synthesize due to issues like poor solvation and inter- or intra-chain aggregation on the solid support. nih.govoup.com This aggregation can hinder reagent access, leading to incomplete coupling and deprotection steps. nih.govsigmaaldrich.com Peptides containing stretches of hydrophobic amino acids (e.g., Val, Ile, Leu) or those capable of forming secondary structures like β-sheets are particularly prone to these problems. nih.govsigmaaldrich.commblintl.com
While histidine itself is not typically considered highly hydrophobic, its presence can contribute to the formation of secondary structures that lead to aggregation. biotage.com Strategies to overcome these challenges include:
Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding and break up aggregates. peptide.comsigmaaldrich.com
Modified Solvents: Using alternative solvents like N-methylpyrrolidone (NMP) or adding DMSO can improve solvation. peptide.com A mixture of DCM/DMF/NMP with additives like Triton X100 and ethylene (B1197577) carbonate has also been used. sigmaaldrich.com
Structure-Disrupting Derivatives: Incorporating "structure-breaking" elements can be highly effective. Pseudoproline dipeptides and backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) temporarily introduce a kink in the peptide backbone, disrupting the formation of secondary structures. peptide.comsigmaaldrich.com
Process Enhancement Techniques (e.g., Microwave-Assisted SPPS)
Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to enhance the efficiency of peptide synthesis. nih.govambiopharm.com Microwave irradiation can significantly accelerate both the coupling and Fmoc-deprotection steps, leading to shorter synthesis times and often improved peptide purity. nih.govnih.govformulationbio.com
For histidine-containing peptides, MW-SPPS offers several benefits:
Increased Reaction Rates: The elevated temperatures achieved with microwave heating can drive difficult coupling reactions to completion, which is particularly useful for overcoming aggregation in "difficult sequences". ambiopharm.comformulationbio.com
Reduced Racemization (with optimization): While high temperatures can potentially increase epimerization, optimized microwave protocols can actually reduce racemization by shortening the lifetime of the activated amino acid intermediate before it couples. ambiopharm.comnih.gov Using carbodiimide-based coupling methods is often preferred over onium salt-based methods at high temperatures to minimize this risk. formulationbio.com
Improved Purity: By promoting more complete reactions, MW-SPPS can lead to higher purity of the crude peptide product. nih.gov
Studies have demonstrated the successful synthesis of histidine-containing peptides using aqueous, microwave-assisted protocols with low levels of racemization. nih.gov
Solution-Phase and Liquid-Phase Peptide Synthesis (LPPS/SolPPS) Integration
While SPPS is the dominant method for peptide synthesis, solution-phase (SolPPS) and liquid-phase (LPPS) synthesis remain valuable, particularly for large-scale production or the synthesis of short peptides. researchgate.netbachem.com These methods involve carrying out the reactions in a homogeneous solution.
Adaptations for Homogeneous Reaction Conditions
The Fmoc protection strategy has been successfully adapted for solution-phase synthesis. google.comdelivertherapeutics.com A key advantage of using the Fmoc group in solution is that its cleavage with a base like piperidine (B6355638) or an amine yields a free amino group directly, eliminating the neutralization step required in Boc-based solution synthesis. google.com
Key adaptations for using Fmoc-histidine derivatives in homogeneous conditions include:
Coupling Reagents: Substituted carbodiimides like DIC and dicyclohexylcarbodiimide (B1669883) (DCC) are effective coupling agents for solution-phase synthesis. google.com
Protecting Group Strategy: As in SPPS, appropriate side-chain protection for histidine is necessary to prevent side reactions. mdpi.com The choice of protecting groups for all amino acids must be orthogonal to the base-labile Fmoc group. bachem.com
Aqueous Conditions: For specialized applications like the synthesis of DNA-encoded peptide libraries, Fmoc-based peptide synthesis has been developed for aqueous, solution-phase conditions. delivertherapeutics.comacs.org This requires careful selection of water-soluble reagents and protecting groups that are stable under these conditions but can be removed without damaging the DNA. delivertherapeutics.com
Novel Coupling Reagents for Solution-Phase Synthesis (e.g., T3P)
The progression of solution-phase peptide synthesis (SolPPS) hinges on the development of efficient, rapid, and sustainable coupling reagents. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a significant reagent in this field, addressing many of the challenges associated with traditional coupling agents. T3P® facilitates amidation through a biomimetic pathway, akin to the activation of carboxylic moieties by ATP-grasp enzymes. nih.govnih.gov
Research has demonstrated that T3P® promotes peptide bond formation with high efficiency and minimal epimerization, often within minutes. nih.govrsc.org This rapid conversion is a marked advantage over many conventional methods. A key benefit of using T3P® is the generation of water-soluble by-products (propylphosphonic acid), which simplifies the purification process considerably. researchgate.net This characteristic is particularly advantageous in "green" chemical protocols, as it often allows for simple aqueous work-ups, avoiding more complex chromatographic purification steps between coupling cycles. rsc.orgresearchgate.net
Table 1: Features of T3P® as a Coupling Reagent in Solution-Phase Peptide Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Speed | Very fast, with peptide bond formation occurring in a few minutes. | nih.gov |
| Efficiency | High coupling efficiency with minimal racemization. | nih.govrsc.org |
| By-products | Generates water-soluble propylphosphonic acid, simplifying purification. | researchgate.net |
| Sustainability | Considered a "green" reagent due to low toxicity and easy by-product removal. Allows for reduced solvent usage. | rsc.orgimperial.ac.uk |
| Compatibility | Effective for both N-Boc and N-Fmoc protected amino acids. | nih.govnih.gov |
| Versatility | Successfully used in iterative, one-pot synthesis protocols. | rsc.org |
Strategies for Product Isolation and Purification in Solution Phase
The isolation and purification of the target peptide from the reaction mixture are critical steps in solution-phase synthesis. The strategy employed is often dictated by the properties of the peptide and the reagents used in the synthesis.
A primary advantage of using reagents like T3P® is the formation of water-soluble by-products, which simplifies the initial purification. The crude product can often be substantially purified by performing a simple aqueous wash or liquid-liquid extraction to remove these by-products and any unreacted water-soluble reagents. researchgate.net
Following the initial work-up, precipitation is a commonly used technique. The peptide is precipitated from the reaction solvent by the addition of a suitable anti-solvent, such as diethyl ether. bachem.comresearchgate.net This method is effective for removing residual soluble impurities and concentrating the peptide product. After precipitation, the solid peptide can be isolated by filtration and washed to further enhance its purity. bachem.com
For peptides that require a higher degree of purity, chromatographic techniques are essential. bachem.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method for peptide purification. It separates the target peptide from impurities based on hydrophobicity. bachem.com
Solid-Phase Extraction (SPE) in reverse-phase mode offers a simpler, faster, and more economical alternative to preparative HPLC for purification. nih.gov This technique can be used with a gradient elution program to effectively separate the desired peptide from synthesis-related impurities, such as deletion or truncated sequences. nih.gov
Other chromatographic methods like ion-exchange chromatography can also be employed, separating peptides based on their net charge at a given pH. waters.com
The final purified peptide is typically obtained as a solution from the chromatography fractions, which is then lyophilized (freeze-dried) to yield the product as a stable, fine white powder. bachem.com
Chemoselective Derivatization and Bioconjugation with Histidine Residues
The unique chemical properties of the imidazole side chain of histidine make it an attractive target for selective modification. This allows for the introduction of probes, labels, or other functionalities into a peptide or protein sequence for a wide range of applications in chemical biology and drug development. nih.gov
Development of Histidine-Specific Labeling Reagents (e.g., Thiophosphorodichloridates)
While cysteine and lysine (B10760008) are common targets for bioconjugation due to their high nucleophilicity, the selective modification of histidine has been more challenging. nih.govscispace.com Recently, a novel strategy has been developed using thiophosphorodichloridate reagents, which are bioinspired by the natural process of post-translational histidine phosphorylation. nih.govchemrxiv.orgresearchgate.net
These reagents enable fast and highly selective labeling of histidine residues under mild, biocompatible conditions. scispace.comprinceton.edu The reaction proceeds with excellent selectivity for histidine over other potentially reactive amino acids like cysteine and lysine. nih.govchemrxiv.org An alkyne-tagged version of this reagent family, known as TPAC, has been shown to be particularly effective. nih.govchemrxiv.org The thiophosphorus electrophile is more reactive towards histidine compared to its oxygen counterparts. nih.gov
Once the histidine residue is labeled with the alkyne-tagged reagent, a variety of payloads can be introduced through the highly efficient and bioorthogonal copper-assisted alkyne-azide cycloaddition (CuAAC) "click" chemistry. nih.govscispace.comprinceton.edu This two-step approach provides a versatile platform for protein functionalization. The methodology has proven especially effective for covalently modifying polyhistidine-tags (His-tags), which are common motifs used in protein purification. scispace.comchemrxiv.orgresearchgate.net This allows for the selective attachment of cargoes, such as cell-penetrating peptides, to facilitate the delivery of proteins into living cells. chemrxiv.org
Table 2: Characteristics of Thiophosphorodichloridate-Based Histidine Labeling
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Mimics post-translational histidine phosphorylation. | nih.govresearchgate.net |
| Selectivity | High selectivity for histidine over other nucleophilic residues (e.g., Cys, Lys). | nih.govchemrxiv.org |
| Reaction Conditions | Fast and efficient under mild, biocompatible conditions (e.g., pH 8.5). | nih.govscispace.com |
| Versatility | Allows introduction of various payloads via subsequent CuAAC "click" chemistry. | nih.govprinceton.edu |
| Key Application | Particularly effective for covalent modification of His-tags. | scispace.comchemrxiv.org |
| Product Stability | The resulting thiophospho-histidine product demonstrates reasonable stability under various conditions. | nih.govchemrxiv.org |
Post-Synthetic Modification Strategies
Beyond the use of thiophosphorodichloridates, several other strategies have been developed for the post-synthetic modification of histidine residues. These methods can generally be categorized based on the position of the imidazole ring they target.
Advanced Analytical and Characterization Techniques for Fmoc His Ome and Derived Peptides
Chromatographic Separation Methods for Purity and Identity
Chromatographic techniques are indispensable for assessing the purity and confirming the identity of Fmoc-His-OMe and its peptide derivatives. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Developing a robust High-Performance Liquid Chromatography (HPLC) method is a foundational step in the analysis of Fmoc-protected amino acids and peptides. pharmaguideline.comthermofisher.comwjpmr.com The process involves a systematic approach to select and optimize various chromatographic parameters to achieve the desired separation. pharmaguideline.comthermofisher.comwjpmr.com
Key Steps in HPLC Method Development:
Analyte Characterization: Understanding the physicochemical properties of this compound, such as its polarity, solubility, and UV absorbance, is crucial for initial parameter selection.
Selection of Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for separating peptides and N-protected amino acids due to its versatility and high resolution. pharmaguideline.comhplc.eu
Column Selection: The choice of stationary phase is critical. C18 columns are widely used for peptide and amino acid derivative separations. pharmaguideline.comhplc.eu Column dimensions (length and internal diameter) and particle size also influence resolution and analysis time. pharmaguideline.compharmtech.com Shorter columns (100-150 mm) are often preferred for faster method development. pharmtech.com
Mobile Phase Selection and Optimization: The mobile phase typically consists of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. hplc.eunih.gov Gradient elution, where the concentration of the organic solvent is increased over time, is frequently employed for complex peptide mixtures to ensure adequate separation of all components. pharmaguideline.compharmtech.com
Detector Selection: A UV detector is commonly used, with detection wavelengths typically set around 210-220 nm for peptide bonds or at the λmax of the Fmoc group for higher sensitivity. pharmaguideline.compharmtech.com
Parameter Optimization: Fine-tuning parameters such as flow rate, column temperature, and gradient slope is performed to achieve optimal resolution, peak shape, and analysis time. thermofisher.com
A well-developed HPLC method is essential for accurately quantifying the purity of this compound and detecting any process-related impurities or degradation products. ajpamc.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification and analysis of peptides derived from this compound. hplc.euamericanpeptidesociety.org This method separates molecules based on their hydrophobicity. americanpeptidesociety.org
In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). americanpeptidesociety.org Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. As the concentration of the organic solvent in the mobile phase is gradually increased, the peptides elute in order of increasing hydrophobicity. hplc.eu
The inclusion of ion-pairing agents, such as trifluoroacetic acid (TFA), in the mobile phase is common in peptide separations. hplc.eursc.org TFA helps to sharpen peaks and improve resolution by forming ion pairs with charged residues on the peptide.
Typical RP-HPLC Conditions for Peptide Analysis:
| Parameter | Condition | Source |
| Column | C18, wide pore (e.g., 300 Å) | hplc.eu |
| Mobile Phase A | 0.1% TFA in water | hplc.eursc.org |
| Mobile Phase B | 0.1% TFA in acetonitrile | rsc.org |
| Gradient | Linear gradient from low to high %B | rsc.org |
| Detection | UV at 214 nm or 220 nm | rsc.orgwindows.net |
| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical scale | nih.gov |
RP-HPLC is crucial for monitoring the progress of peptide synthesis, purifying the final product, and assessing its final purity. americanpeptidesociety.orgphenomenex.com
The stereochemical purity of this compound is paramount, as the presence of the D-enantiomer can lead to the formation of undesirable diastereomeric impurities in the final peptide. rsc.orgnih.gov Chiral chromatography is the primary technique used to determine the enantiomeric excess (e.e.) of Fmoc-protected amino acids. tandfonline.comphenomenex.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. tandfonline.com Several types of CSPs are effective for separating Fmoc-amino acids, including those based on macrocyclic glycopeptides (like teicoplanin) and polysaccharides. tandfonline.comphenomenex.comgoogle.com
The development of a chiral separation method involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. phenomenex.com Reversed-phase conditions are often suitable for the chiral analysis of Fmoc-amino acids. phenomenex.comphenomenex.com The ability to detect very low levels of the unwanted D-isomer (e.g., less than 0.2%) is a key requirement for these methods. tandfonline.com
Examples of Chiral Stationary Phases for Fmoc-Amino Acid Separation:
| Chiral Stationary Phase Type | Example | Effectiveness | Source |
| Protein-Based | Ovomucoid (OVM) | Versatile for many protected amino acids without derivatization. | tandfonline.com |
| Macrocyclic Glycopeptide | Teicoplanin | Effective for Fmoc-amino acids in reversed-phase mode. | google.com |
| Polysaccharide-Based | Cellulose derivatives | Successful in resolving 18 out of 19 common Fmoc-amino acids. | phenomenex.com |
| Zwitterionic/Anion-Exchanger | Quinine-based | Effective under hydro-organic and subcritical fluid conditions. | nih.gov |
Accurate determination of enantiomeric purity ensures the quality of the starting material and, consequently, the stereochemical integrity of the synthesized peptide. rsc.org
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the structural characterization of this compound and derived peptides, providing precise molecular weight information and enabling detailed structural elucidation. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. youtube.com It allows for the transfer of ions from solution into the gas phase without significant fragmentation, making it ideal for determining the molecular weight of intact peptides. youtube.comresearchgate.net
When coupled with liquid chromatography (LC), the resulting LC-MS system provides both separation and mass analysis capabilities in a single run. resolvemass.cachimia.ch This is invaluable for impurity profiling, as it allows for the detection, identification, and quantification of impurities in a sample. resolvemass.cachimia.chrsc.org For this compound, LC-MS can be used to identify by-products from the synthesis process. For derived peptides, it can detect and help characterize a wide range of impurities, including deletion sequences, insertion sequences, and products of side-chain reactions. nih.govrsc.org
The high sensitivity and specificity of LC-MS make it a superior technique for detecting low-level impurities that might be missed by conventional HPLC-UV methods. nih.govrsc.org
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented to produce a spectrum of fragment ions. creative-proteomics.comnih.gov This fragmentation process, often achieved through collision-induced dissociation (CID), primarily breaks the peptide bonds along the backbone. creative-proteomics.comuci.edu
The resulting fragment ion spectrum contains a series of peaks (typically b- and y-ions) from which the amino acid sequence of the peptide can be deduced. uci.edu This makes MS/MS an indispensable tool for verifying the primary sequence of peptides synthesized using this compound. nih.govresearchgate.net
Furthermore, MS/MS is highly effective for identifying and locating post-translational modifications or unintended modifications that may occur during synthesis or storage. acs.orgnih.gov For instance, if a histidine residue becomes oxidized, the mass of that residue will increase. MS/MS can not only detect this mass shift but also pinpoint which specific histidine in the peptide sequence has been modified. nih.gov This level of detailed structural information is critical for ensuring the identity and quality of peptide therapeutics. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Fmoc-protected amino acids and peptides. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of molecular structure and the study of dynamic processes.
Proton NMR for Compound Structure Confirmation
Proton (¹H) NMR spectroscopy is a primary method for confirming the successful synthesis and purity of this compound. The ¹H NMR spectrum provides a unique fingerprint of the molecule, with distinct signals corresponding to each chemically non-equivalent proton. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic environment of a proton. compoundchem.comoregonstate.edu
Key proton signals for confirming the structure of this compound include:
Fmoc Group Protons: The fluorenyl group exhibits characteristic aromatic proton signals, typically in the downfield region of the spectrum.
Histidine Side Chain Protons: The protons of the imidazole (B134444) ring (C2-H and C4/5-H) have distinct chemical shifts. The Cε1-H proton, in particular, can be sensitive to its environment and has been observed at shifts around 9.2 ppm in certain protease environments. nih.gov
Alpha-Proton (α-H): The proton attached to the chiral alpha-carbon of the histidine residue.
Beta-Protons (β-H): The two diastereotopic protons on the beta-carbon of the side chain.
Methyl Ester Protons (-OMe): A characteristic singlet corresponding to the three protons of the methyl ester group.
The integration of these signals provides the relative ratio of protons, further confirming the structure. Spin-spin coupling patterns between adjacent protons offer additional structural insights.
Below is an interactive table summarizing typical ¹H NMR chemical shift ranges for protons in this compound.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Fmoc) | 7.2 - 7.8 | Multiplet |
| Imidazole C2-H | ~7.5 - 8.5 | Singlet |
| Imidazole C4/5-H | ~6.8 - 7.2 | Singlet |
| α-CH | ~4.5 - 4.8 | Triplet/Doublet of Doublets |
| β-CH₂ | ~3.0 - 3.3 | Multiplet |
| O-CH₃ (Methyl Ester) | ~3.7 | Singlet |
| Fmoc CH & CH₂ | ~4.2 - 4.4 | Multiplet |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. compoundchem.com
Advanced NMR Techniques for Imidazole Tautomerism and Conformational Studies
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish correlations between coupled protons, aiding in the assignment of complex spectra. ipb.pt Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of protons, which is essential for determining the three-dimensional structure and conformation of peptides in solution. mdpi.com
Furthermore, ¹³C and ¹⁵N NMR spectroscopy can provide valuable information about the electronic structure and tautomeric state of the imidazole ring. meihonglab.com The chemical shifts of the imidazole ring carbons and nitrogens are sensitive to the protonation state and the position of the proton on the ring. meihonglab.com By employing techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), it is possible to correlate proton signals with their directly attached or long-range coupled carbons and nitrogens, providing a detailed picture of the molecular structure and tautomeric equilibrium. ipb.pt
Studies on histidine-containing peptides have shown that line broadening of histidine resonances in ¹H NMR spectra can be pH-dependent, providing insights into interactions with other residues and conformational exchange processes. nih.gov Variable temperature NMR studies can also be employed to investigate the thermodynamics of conformational equilibria. rsc.org
Spectrophotometric and Colorimetric Methods
Spectrophotometric and colorimetric methods are widely used for the quantification of this compound and for monitoring the progress of reactions in peptide synthesis. These techniques are generally simpler and more rapid than NMR.
UV-Vis Spectroscopy for Fmoc Quantification and Deprotection Monitoring
The fluorenyl group of the Fmoc protecting group has a strong chromophore, which absorbs ultraviolet (UV) light. This property is exploited for the quantification of Fmoc-protected compounds and for monitoring the deprotection step during solid-phase peptide synthesis (SPPS).
When the Fmoc group is cleaved from the N-terminus of a peptide, typically using a piperidine (B6355638) solution, the resulting dibenzofulvene-piperidine adduct exhibits a characteristic UV absorbance maximum. researchgate.netmostwiedzy.pl The concentration of this adduct, and therefore the amount of Fmoc group removed, can be determined by measuring the absorbance at its λmax, which is often around 301 nm. researchgate.netnih.gov
This method allows for the real-time monitoring of the deprotection reaction, ensuring its completion before the next amino acid coupling step. thieme-connect.de The amount of Fmoc-amino acid loaded onto a resin can also be quantified using this method. uci.edu The quantification is based on the Beer-Lambert law, which relates absorbance to concentration.
The molar absorption coefficient of the dibenzofulvene-piperidine adduct has been reported with some variability, which can affect the accuracy of quantification. nih.gov Some studies suggest measuring at an alternative wavelength, such as 289.8 nm, to improve precision and robustness. nih.gov
The following table presents data on the UV absorbance maxima for the dibenzofulvene-piperidine adduct used in Fmoc quantification.
| Wavelength (λmax) | Molar Absorption Coefficient (ε) | Notes |
| ~301 nm | 7100 - 8100 L mol⁻¹ cm⁻¹ | Commonly used wavelength for quantification. nih.gov |
| ~290 nm | Not specified | Used in some protocols for quantification. uci.edu |
| 289.8 nm | Not specified | Suggested as a more robust alternative to 301 nm. nih.gov |
Computational Chemistry and Modeling in Fmoc Histidine Research
Quantum Chemical Calculations of Reaction Mechanisms (e.g., Racemization, Side Reactions)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for dissecting the intricate mechanisms of chemical reactions, including those critical in peptide synthesis. The imidazole (B134444) ring of histidine is known for its potential to undergo side reactions and contribute to racemization during peptide coupling steps. DFT calculations can accurately model transition states and energy barriers for these processes. For example, studies on peptide coupling reagents have utilized DFT to analyze reaction pathways and identify factors that suppress racemization, a common issue with histidine researchgate.netnih.govchemrxiv.org. Research into histidine protection strategies, such as N(π)-protection, aims to mitigate racemization, and computational studies can help elucidate the protective mechanisms of these groups researchgate.net. Furthermore, understanding the tautomeric forms of histidine and their reactivity is crucial, and techniques like DEPC labeling coupled with mass spectrometry, often supported by computational analysis, help distinguish these states, providing insights into the imidazole ring's chemical behavior nih.gov. The analysis of reaction mechanisms involving Fmoc-protected amino acids, including histidine, is vital for optimizing coupling efficiency and minimizing unwanted byproducts nih.gov.
Prediction of Peptide Aggregation Behavior Involving Histidine Residues
Peptide aggregation is a significant challenge in peptide synthesis and the development of peptide-based therapeutics, often leading to reduced yields and altered biological activity. Computational methods are extensively used to predict and understand aggregation propensities. Molecular dynamics simulations have been instrumental in studying the aggregation of amyloidogenic peptides, where the protonation state and interactions of histidine residues play a critical role in aggregation kinetics and structure formation diva-portal.orgrecherche-demence.chrsc.org. Computational tools and algorithms, ranging from sequence-based to structure-based methods and machine learning approaches, are employed to identify aggregation-prone regions (APRs) in peptide sequences nih.govoup.commdpi.comaip.org. These methods analyze amino acid properties, sequence patterns, and structural features to predict the likelihood of aggregation. For instance, deep learning models are being developed to minimize aggregation events during automated peptide synthesis amidetech.com. Understanding how histidine residues, with their unique imidazole ring and potential for hydrogen bonding and metal coordination, influence aggregation is a key area where computational modeling provides valuable insights, aiding in the design of aggregation-resistant peptides nih.govacs.orgchemrxiv.org.
In Silico Screening of Novel Protecting Groups and Coupling Reagents
The design and optimization of peptide synthesis protocols often involve the development of novel protecting groups and coupling reagents. "In silico" screening and computational design methodologies play a crucial role in this process. Computational tools can predict the efficacy and potential side reactions of new reagents before extensive experimental synthesis is undertaken researchgate.netacs.orgresearchgate.net. For example, virtual screening campaigns, often integrated with molecular docking and simulations, are used to identify peptide ligands with improved binding affinities and specificities, indirectly informing the selection of appropriate protecting group strategies oup.commdpi.com. The development of new coupling reagents, such as uronium salts or hypervalent iodine(III) compounds, has been supported by computational studies that elucidate their reaction mechanisms and performance, including their ability to preserve chiral integrity and minimize racemization, particularly important for amino acids like histidine nih.govmdpi.comtandfonline.com. These computational approaches accelerate the discovery of more efficient and selective reagents for Fmoc-based peptide synthesis.
Structural Analysis and Conformational Landscapes of Modified Histidine Moieties
The structural analysis and conformational landscape of Fmoc-His-OMe and peptides containing it are critical for understanding their behavior. MD simulations are a primary tool for exploring the dynamic conformations that molecules can adopt. Studies on the self-assembly of Fmoc-protected amino acids, including aromatic ones, utilize MD simulations to understand how intermolecular forces like π–π stacking and hydrogen bonding, influenced by the Fmoc group and the amino acid side chain, dictate the resulting supramolecular structures researchgate.netrsc.orgacs.org. For histidine specifically, computational methods can analyze the impact of N(π) protection on the imidazole ring's conformation and reactivity, which is crucial for preventing racemization during peptide coupling researchgate.netacs.org. Furthermore, techniques like chiral chromatography, often coupled with MD simulations, are used to analyze the enantiomeric separation of modified histidine derivatives, providing detailed insights into their stereochemical properties nih.govresearchgate.net. The characterization of modified histidine-containing peptides using spectroscopic methods (UV-Vis, FTIR, NMR) and computational predictions (like PASS for biological activity) also contributes to understanding their structural features scielo.br.
Compound Names Mentioned:
this compound
Fmoc-His
Histidine (His)
Fmoc-Trp
Fmoc-Tyr-OH
Fmoc-Phe-OH
Fmoc-His-OH
Fmoc-His(Trt)-OH
Fmoc-DGHGG-NH2
Fmoc-1-methyl-L-histidine
His(2-aryl)-Trp-Arg-OMe
His[2-p-(n-butyl)phenyl]-Trp-Arg-OMe
Fmoc-GFFYGHY
Emerging Trends and Future Research Directions
Development of Environmentally Benign Synthesis Protocols for Fmoc-Histidine Derivatives
The principles of green chemistry are increasingly influencing the field of peptide synthesis, with a significant focus on developing more sustainable protocols for the production of Fmoc-histidine derivatives. Traditional peptide synthesis often relies on large quantities of hazardous solvents and reagents, prompting a shift towards more environmentally friendly alternatives.
Furthermore, the development of water-based peptide synthesis methodologies is a promising frontier. Aqueous microwave-assisted SPPS using water-dispersible Fmoc-amino acid nanoparticles has been shown to produce histidine-containing peptides with high purity and low racemization, offering a truly organic solvent-free approach. nih.gov The use of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, further enables peptide assembly in aqueous conditions. nih.gov
| Green Chemistry Approach | Description | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Greener Solvents | Replacement of hazardous solvents (e.g., DMF, DCM) with more environmentally friendly alternatives. | Reduced toxicity and environmental impact. | Successful synthesis of peptide fragments in binary green solvent mixtures. rsc.org |
| Minimal Protection Strategy | Utilizing amino acids with unprotected or minimally protected side chains. | Improved atom economy, reduced impurities, and simplified synthesis. drivehq.comrsc.org | Elimination of side-chain orthogonal protective groups for arginine and histidine improves sustainability. rsc.orgrsc.orgresearchgate.net |
| Solvent Consumption Minimization | Implementing protocols that reduce the overall volume of solvents used. | Lower cost, reduced waste generation, and smaller environmental footprint. | In situ Fmoc removal can save up to 75% of solvent. rsc.org |
| Aqueous-Based Synthesis | Performing peptide synthesis in water as the primary solvent. | Elimination of organic solvents, enhanced safety, and improved sustainability. | Microwave-assisted aqueous synthesis of histidine-containing peptides with low racemization has been demonstrated. nih.gov |
Innovations in Automated Peptide Synthesizers for Histidine-Rich Sequences
The automation of solid-phase peptide synthesis (SPPS) has been instrumental in advancing peptide research and production. frontiersin.orgamericanpeptidesociety.org Continuous innovation in automated peptide synthesizers is particularly beneficial for the synthesis of challenging sequences, including those rich in histidine.
Modern automated synthesizers incorporate advanced features such as microwave energy and induction heating to accelerate both deprotection and coupling reactions. americanpeptidesociety.orgresearchgate.net This is especially advantageous for difficult couplings involving sterically hindered residues or aggregating sequences, which are common in histidine-rich peptides. americanpeptidesociety.org High-temperature SPPS, facilitated by these technologies, can significantly reduce synthesis times while maintaining high purity. amazonaws.com
High-throughput automated synthesizers have also been developed to meet the growing demand for large numbers of peptides for applications like drug screening and epitope mapping. nih.govnih.govspringernature.com These systems can perform parallel synthesis of multiple peptides simultaneously, dramatically increasing productivity. nih.govcem.com For instance, some instruments are capable of synthesizing up to 96 peptides in parallel. nih.gov
Another significant innovation is the development of automated flow chemistry platforms for peptide synthesis. nih.gov These systems offer precise control over reaction conditions and allow for continuous operation, leading to improved efficiency and reproducibility. americanpeptidesociety.org Automated flow peptide synthesis (AFPS) has been successfully used to produce long and complex peptides, including antimicrobial peptides containing multiple histidine residues. nih.gov
The software controlling these automated systems is also becoming more sophisticated, enabling real-time monitoring of reaction progress and flexible control over synthesis parameters. This allows for the optimization of protocols for specific, challenging sequences and the implementation of novel, greener synthesis methods.
| Innovation | Description | Impact on Histidine-Rich Peptide Synthesis | Example Technology/Method |
|---|---|---|---|
| Microwave-Assisted SPPS | Application of microwave energy to accelerate coupling and deprotection steps. researchgate.net | Reduces reaction times and can improve yields for difficult sequences. researchgate.net | CEM Liberty Blue™ Automated Microwave Peptide Synthesizer. amazonaws.com |
| High-Throughput Parallel Synthesis | Simultaneous synthesis of multiple peptides in parallel. nih.gov | Enables rapid synthesis of peptide libraries for screening and optimization. | Advanced ChemTech APEX 396 Automated Multipeptide Synthesizer. nih.gov |
| Automated Flow Chemistry | Continuous flow of reagents through a solid-phase support. nih.gov | Provides precise control over reaction conditions and enhances efficiency. | Automated Fast-Flow Peptide Synthesis (AFPS). nih.gov |
| Real-Time Monitoring | Continuous tracking of reaction progress. | Allows for immediate adjustments and optimization of synthesis parameters. | UV monitoring of Fmoc deprotection. nih.gov |
Strategies for Overcoming Persistent Challenges in Histidine Peptide Synthesis
The synthesis of peptides containing histidine presents several persistent challenges, primarily due to the unique chemical properties of its imidazole (B134444) side chain. The most significant of these is racemization, where the chiral integrity of the amino acid is lost during the coupling reaction. amazonaws.compeptide.com
The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid, leading to the formation of a symmetric intermediate and subsequent loss of stereochemistry. amazonaws.com To mitigate this, various strategies have been developed, with the most common being the use of protecting groups on the imidazole side chain. Protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and t-butyloxymethyl (Bum) are frequently employed to suppress racemization. amazonaws.combris.ac.uknih.gov The choice of protecting group can have a significant impact on the level of racemization, with some studies showing that Fmoc-His(Boc)-OH can significantly reduce epimerization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures. amazonaws.com
The selection of coupling reagents and conditions also plays a crucial role in minimizing racemization. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress this side reaction. peptide.com Furthermore, the development of novel amino protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has shown promise in completely suppressing racemization for histidine when the appropriate coupling reagent is used. nih.govresearchgate.net
In addition to racemization, other side reactions such as aggregation of the growing peptide chain can hinder the synthesis of histidine-rich peptides. peptide.com Strategies to overcome aggregation include switching to more effective solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or employing microwave irradiation to disrupt intermolecular hydrogen bonding. peptide.com
| Challenge | Underlying Cause | Mitigation Strategy | Research Findings |
|---|---|---|---|
| Racemization | Intramolecular base catalysis by the imidazole side chain. amazonaws.com | Use of side-chain protecting groups (e.g., Trt, Boc, Bum). amazonaws.combris.ac.uknih.gov | Fmoc-His(Boc)-OH showed significantly lower epimerization than Fmoc-His(Trt)-OH in the synthesis of liraglutide. amazonaws.com |
| Aggregation | Intermolecular hydrogen bonding of the peptide backbone. peptide.com | Use of chaotropic salts, microwave irradiation, or alternative solvents. peptide.com | Microwave-assisted synthesis can disrupt aggregation and improve coupling efficiency. peptide.com |
| Side-chain acylation | Nucleophilicity of the unprotected imidazole ring. peptide.com | Protection of the imidazole side chain. | Side-chain protection prevents the formation of acylimidazolium intermediates. peptide.com |
Exploration of Fmoc-His-OMe in the Synthesis of Complex Bioactive Peptides
This compound and its derivatives are crucial building blocks in the synthesis of a wide range of complex bioactive peptides, including antimicrobial peptides (AMPs), therapeutic peptides for neurodegenerative diseases, and other peptide-based drugs. researchgate.netnih.govthno.org The presence of histidine in these peptides is often critical for their biological activity, contributing to properties such as metal binding, pH-dependent conformational changes, and catalytic activity. researchgate.netthno.org
In the realm of antimicrobial peptides, histidine-rich sequences have demonstrated potent activity against various pathogens. The synthesis of these peptides often employs Fmoc-protected histidine derivatives in a solid-phase approach. thno.org For example, the modification of a scorpion-derived peptide with histidine residues, synthesized using Fmoc chemistry, resulted in improved bioavailability and enhanced inhibitory activity against Herpes Simplex Virus-1 (HSV-1). thno.org The Fmoc group is also being incorporated into the design of novel ultrashort antimicrobial peptidomimetics that can self-assemble into nanostructured hydrogels, offering a dual-functionality material for biomedical applications. frontiersin.org
Histidine-containing peptides are also being investigated as therapeutic agents for neurodegenerative diseases due to their ability to bind metal ions that are implicated in these conditions. researchgate.netnih.gov The synthesis of these peptides can be challenging due to the nucleophilic nature of the unprotected imidazole side chain. researchgate.netnih.gov However, methods utilizing the inherent reactivity of the histidine side chain in peptide ligation have been developed, allowing for the synthesis of these valuable molecules. researchgate.netnih.gov
The versatility of Fmoc-protected histidine derivatives makes them indispensable in the development of new peptide-based therapeutics. As our understanding of the structure-activity relationships of bioactive peptides grows, so too will the demand for efficient and reliable methods for their synthesis, with this compound and its analogues playing a central role.
| Bioactive Peptide Class | Role of Histidine | Application of Fmoc-His Derivatives | Example |
|---|---|---|---|
| Antimicrobial Peptides (AMPs) | Contributes to membrane disruption and pH-dependent activity. thno.org | Used in the solid-phase synthesis of histidine-rich AMPs. thno.org | Histidine-rich modification of a scorpion-derived peptide with anti-HSV-1 activity. thno.org |
| Therapeutic Peptides for Neurodegenerative Diseases | Metal ion binding and chelation. researchgate.netnih.gov | Synthesis of peptides designed to target mislocalized metal ions. researchgate.net | Histidine-containing oligopeptides for the treatment of neurodegenerative diseases. researchgate.netnih.gov |
| Peptide-Based Drugs | Often part of the active site or contributes to receptor binding. | A key building block in the synthesis of numerous peptide therapeutics. | Synthesis of liraglutide, a GLP-1 receptor agonist containing histidine. rsc.org |
| Self-Assembling Peptidomimetics | Can influence the self-assembly process and resulting nanostructures. | Incorporated into short peptide sequences to create functional biomaterials. frontiersin.org | Fmoc-WWRR-NH2, a hydrogel-forming antimicrobial tetrapeptide. frontiersin.org |
Q & A
Q. How can the PICOT framework be applied to design studies on this compound’s role in peptide therapeutics?
- Population : Synthetic peptides containing histidine residues.
- Intervention : Use of this compound with optimized coupling conditions.
- Comparison : Alternative histidine derivatives (e.g., Fmoc-His(Trt)-OH).
- Outcome : Coupling efficiency, purity, and in vitro bioactivity.
- Time : Reaction time (30 min vs. 2 hr). This framework ensures systematic evaluation of variables .
Q. What statistical methods are appropriate for analyzing variability in this compound synthesis yields?
- Methodological Answer : Use ANOVA to compare yields across:
- Different coupling reagents.
- Solvent systems.
- Temperature conditions.
Include post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report confidence intervals (95%) and effect sizes .
Data Integrity and Reproducibility
Q. What documentation standards are critical for replicating this compound-based syntheses?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
Q. How can researchers address ethical considerations in computational studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
